REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][O:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][N+:4]=1[O-])#N.C[Si](C#N)(C)C>>[N:4]1[CH:3]=[CH:8][CH:7]=[C:6]([CH2:9][CH2:10][OH:11])[CH:5]=1
|
Name
|
2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=[N+](C=C(C=C1)CCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as reported in Synthesis, 314 (1983)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.831 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 116.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |